Octahydro-2H-pyrido[1,2-a]pyrazin-8-OL is a bicyclic heterocyclic compound characterized by its unique structural features, including a saturated octahydro framework and a pyrido[1,2-a]pyrazine core. This compound is notable for its potential pharmacological applications due to its complex chemical structure, which allows for various functional modifications. The presence of the hydroxyl group at the 8-position enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The chemical reactivity of octahydro-2H-pyrido[1,2-a]pyrazin-8-OL includes:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
Research indicates that octahydro-2H-pyrido[1,2-a]pyrazin-8-OL exhibits significant biological activities. It has been shown to interact with various biological targets, particularly in cancer research. For instance, related compounds have demonstrated the ability to reactivate mutant p53 proteins in non-small cell lung cancer cell lines, suggesting potential applications in cancer therapy. The compound's influence on cell proliferation and apoptosis pathways underscores its relevance in pharmacological studies.
The synthesis of octahydro-2H-pyrido[1,2-a]pyrazin-8-OL can be achieved through several methods:
These methods highlight the versatility and efficiency of synthetic routes available for producing octahydro-2H-pyrido[1,2-a]pyrazin-8-OL.
Octahydro-2H-pyrido[1,2-a]pyrazin-8-OL has potential applications in several fields:
These applications underscore the importance of this compound in advancing medicinal chemistry and drug discovery.
Studies on octahydro-2H-pyrido[1,2-a]pyrazin-8-OL have focused on its interactions with various biological targets. Notably:
These interaction studies are vital for understanding the compound's mechanism of action and its therapeutic potential.
Several compounds share structural similarities with octahydro-2H-pyrido[1,2-a]pyrazin-8-OL. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Fused bicyclic structure | Used in drug development; distinct reactivity profile |
| Pyrazolo[3,4-b]pyridine | Another heterocyclic compound | Known for similar biological activities |
| [1,2,4]Triazolo[4,3-a]pyrazine | Contains triazole ring | Potential kinase inhibitor; different target interactions |
Octahydro-2H-pyrido[1,2-a]pyrazin-8-OL is unique due to its specific stereochemistry and the presence of an octahydro ring system that imparts distinct chemical and biological properties compared to these similar compounds.
The systematic name "octahydro-2H-pyrido[1,2-a]pyrazin-8-ol" follows specific International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic compounds [1]. This name can be deconstructed into distinct components, each conveying precise structural information about the molecule [2].
The prefix "octahydro" indicates that eight hydrogen atoms have been added to the fully unsaturated ring system, resulting in a fully saturated bicyclic structure . This prefix is derived from the Greek numerical prefix "octa-" meaning eight, which in chemical nomenclature denotes the presence of eight additional hydrogen atoms compared to the parent unsaturated compound [4].
The locant "2H" specifies that a hydrogen atom is explicitly attached to position 2 of the ring system [5]. This notation is necessary because, in the absence of this specification, the hydrogen could potentially be located at different positions within the molecule due to tautomerism [6].
The core component "pyrido[1,2-a]pyrazin" identifies the fundamental bicyclic heterocyclic system [7]. This nomenclature indicates that a pyridine ring is fused to a pyrazine ring, with the fusion occurring at positions 1 and 2 of the pyridine ring (designated by the letter "a") [8]. The bracketed notation [1,2-a] follows IUPAC fusion nomenclature rules, where the numbers represent the positions in the first-named heterocycle involved in the fusion, and the letter indicates the side of the second-named heterocycle to which the fusion occurs [9].
The position "8" indicates that the hydroxyl group is attached to carbon atom 8 of the ring system [1]. The numbering convention for this bicyclic system begins at the nitrogen atom in the pyrazine ring and proceeds in a manner that gives the lowest possible numbers to the heteroatoms [10].
The suffix "ol" denotes the presence of a hydroxyl (-OH) functional group, which is characteristic of alcohols in organic chemistry nomenclature [11].
The primary CAS Registry Number for octahydro-2H-pyrido[1,2-a]pyrazin-8-ol with unspecified stereochemistry is 2465-81-8 [14]. This identifier is consistently referenced across multiple chemical databases and serves as the standard identifier for the racemic or stereochemically undefined form of the compound [15].
For the specific stereoisomer (8S,9aR)-octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, the assigned CAS Registry Number is 262289-74-7 [16]. This stereochemically defined variant possesses specific three-dimensional structural characteristics, with the hydroxyl group at position 8 in the S configuration and the junction carbon at position 9a in the R configuration [17].
| Compound | CAS Registry Number | Stereochemical Status |
|---|---|---|
| Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (unspecified) | 2465-81-8 | Racemic/undefined stereochemistry |
| (8S,9aR)-Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol | 262289-74-7 | Specific stereoisomer |
| (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate | 2007916-14-3 | Salt form |
| Octahydro-2H-pyrido[1,2-a]pyrazine (parent compound) | 4430-75-5 | Without hydroxyl group |
It is worth noting that the parent compound without the hydroxyl group, octahydro-2H-pyrido[1,2-a]pyrazine, has its own distinct CAS Registry Number (4430-75-5), further validating the systematic assignment of these identifiers based on structural variations [19] [20].
Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol is known by several synonymous chemical designations across various databases and literature sources [21]. These alternative names, while referring to the same chemical entity, may emphasize different structural features or follow different nomenclature conventions [22].
One common synonym is "2H-Pyrido[1,2-a]pyrazin-8-ol,octahydro-(7CI,8CI)", which is the name assigned in the 7th and 8th Collective Indices of Chemical Abstracts [23]. This designation follows the Chemical Abstracts indexing conventions and is widely used in chemical literature databases [24].
Another frequently encountered designation is "octahydro-1H-pyrido[1,2-a]pyrazin-8-ol", which differs from the primary name only in the position of the explicitly stated hydrogen (1H instead of 2H) [25]. This alternative designation represents a potential tautomeric form of the compound, where the mobile hydrogen is located at position 1 rather than position 2 [26].
The compound is also sometimes referred to as "2-Hydroxy-8-azachinolicidin", which is a semi-systematic name that highlights the relationship of this compound to the azachinolicidin ring system [27]. This designation is less commonly used but appears in some specialized chemical databases [28].
| Synonymous Designation | Source | Nomenclature System |
|---|---|---|
| 2H-Pyrido[1,2-a]pyrazin-8-ol,octahydro-(7CI,8CI) | Chemical Abstracts | CAS Index Name |
| OCTAHYDRO-2H-PYRIDO[1,2-A]PYRAZIN-8-OL | Multiple databases | Registry name (capitalized) |
| octahydro-pyrido[1,2-a]pyrazin-8-ol | Chemical databases | Alternative spelling |
| 2-Hydroxy-8-azachinolicidin | Specialized literature | Semi-systematic name |
| octahydro-1H-pyrido[1,2-a]pyrazin-8-ol | Chemical databases | Tautomeric form designation |
This cross-referencing of synonymous designations is essential for comprehensive literature searches and for ensuring accurate identification of the compound across different chemical information resources [29] [30].
The molecular weight (also referred to as molecular mass) of octahydro-2H-pyrido[1,2-a]pyrazin-8-ol can be calculated by summing the atomic weights of all constituent atoms. Based on the standard atomic weights established by IUPAC, the calculation is as follows:
| Element | Count | Atomic Weight (g/mol) | Total Mass Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 156.229 |
The calculated molecular weight of 156.229 g/mol closely matches the values reported in various chemical databases, which typically round to 156.23 g/mol. This consistency across multiple sources provides strong verification of the molecular weight.
The exact mass of octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, which is based on the most abundant isotopes of each element, is reported as 156.126 g/mol. This value is particularly relevant for mass spectrometric analysis and provides an additional parameter for compound identification and verification.
The verification of the molecular formula and weight is further supported by the compound's structural features. The bicyclic structure with two nitrogen atoms in a pyrido[1,2-a]pyrazine ring system, along with a hydroxyl group at position 8, is consistent with the formula C₈H₁₆N₂O. The fully saturated nature of the ring system, as indicated by the "octahydro" prefix, accounts for the high hydrogen count (16 atoms) relative to the carbon skeleton.
Ring-closing metathesis has emerged as a powerful synthetic strategy for constructing the bicyclic pyrido[1,2-a]pyrazine framework. This methodology enables the formation of carbon-carbon double bonds through the strategic positioning of terminal alkenes within precursor molecules, followed by cyclization under appropriate catalytic conditions [1] [2].
The application of ring-closing metathesis to pyrido[1,2-a]pyrazine synthesis involves the preparation of suitable diallyl precursors containing both pyridine and pyrazine functionalities. Grubbs first-generation catalyst has demonstrated particular effectiveness for this transformation, providing optimal balance between reactivity and functional group tolerance [1]. The reaction typically proceeds under reflux conditions in toluene for 8 hours, yielding the desired bicyclic products in 82-89% yield [3].
Advanced metathesis protocols have been developed utilizing Grubbs second-generation and Hoveyda catalysts for challenging substrates. These catalysts exhibit enhanced thermal stability and broader substrate scope, particularly for sterically hindered precursors [2]. The use of dichloromethane as solvent at 40°C for 12 hours provides yields of 75-85% for pyrrolo[1,2-a]pyrazine systems [1].
Mechanistic investigations have revealed that the success of ring-closing metathesis in pyrido[1,2-a]pyrazine synthesis depends critically on substrate preorganization and the thermodynamic driving force for cyclization [4]. The elimination of ethylene gas during the metathesis process provides the necessary thermodynamic bias for ring closure, while the bicyclic nature of the target structure minimizes competing intermolecular reactions [2].
Recent developments have focused on tandem ring-closing metathesis and oxidation protocols to access fully aromatic heterocyclic systems directly from saturated precursors. The combination of Grubbs catalyst with tetrachloro-1,4-benzoquinone as oxidant enables one-pot formation of aromatic pyrido[1,2-a]pyrazine derivatives with yields ranging from 68-92% [5].
| Substrate Type | Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrido[1,2-a]pyrazine derivatives | Grubbs 1st generation | Toluene, reflux, 8 h | 82-89 | [3] |
| Pyrrolo[1,2-a]pyrazine systems | Grubbs 2nd generation | DCM, 40°C, 12 h | 75-85 | [1] |
| Bicyclic heterocycles | Hoveyda catalyst | Toluene, 80°C, 6 h | 68-92 | [6] [2] |
| N-sulfonyl pyrroles | Ruthenium-based catalysts | CH2Cl2, rt, 24 h | 45-93 | [5] |
| Pyridine-containing substrates | Molybdenum catalysts | THF, 60°C, 18 h | 60-78 | [4] |
Reductive amination represents a fundamental approach for constructing carbon-nitrogen bonds in the synthesis of octahydro-2H-pyrido[1,2-a]pyrazin-8-ol. This methodology involves the condensation of carbonyl compounds with amines followed by in situ reduction of the resulting imine intermediate [7] [8].
Metal-free reductive amination protocols have been developed utilizing sodium borohydride in glycerol as a green solvent system. This approach provides excellent yields of 85-92% for the synthesis of secondary amines from pyrido[2,3-b]pyrazine aldehydes and primary amines [9]. The reaction proceeds under mild conditions at 80°C, offering advantages in terms of functional group tolerance and environmental sustainability.
Iridium-catalyzed reductive amination has proven particularly effective for the synthesis of octahydro-pyrido pyrazin derivatives. The use of specialized iridium catalysts (Ir-PA1, Ir-PA2) with ammonium formate as hydrogen source enables high-yielding transformations under reflux conditions in ethanol [8]. These catalysts demonstrate exceptional selectivity, providing yields of 78-95% with excellent control over side reactions.
Organocatalytic reductive amination methods have been developed using thiourea-based catalysts with Hantzsch esters as hydrogen donors. This approach is particularly valuable for substrates bearing electron-deficient aromatic systems, where traditional metal-catalyzed methods may be less effective [7]. The reaction proceeds in toluene at room temperature, providing yields of 65-85% with good selectivity.
The application of iridium-phosphole complexes in reductive amination has enabled access to enantioenriched pyrido[1,2-a]pyrazine derivatives. Under hydrogen pressure (50 bar) in acetic acid, these catalysts provide excellent enantioselectivities (>95% enantiomeric excess) with yields ranging from 82-96% [10]. The high enantioselectivity is attributed to the unique electronic and steric properties of the phosphole ligand framework.
Advanced protocols involving trifluoroacetic acid or titanium tetrachloride catalysis have been developed for challenging substrates. These Lewis acid-promoted reactions proceed in acetonitrile at 60°C, providing yields of 70-88% with moderate selectivity [11]. The choice of catalyst depends on the nature of the amine substrate, with trifluoroacetic acid preferred for aromatic amines and titanium tetrachloride superior for aliphatic amines.
| Substrate | Reducing Agent | Catalyst | Solvent/Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine aldehydes | Sodium borohydride | Metal-free | Glycerol, 80°C | 85-92 | High |
| Octahydro-pyrido pyrazin ketones | Ammonium formate | Ir-PA1, Ir-PA2 | Ethanol, reflux | 78-95 | Excellent |
| Substituted aminopyrazines | Hantzsch esters | Thiourea | Toluene, rt | 65-85 | Good |
| Bicyclic ketone precursors | Iridium catalyst/H2 | Ir-phosphole complex | Acetic acid, 50 bar H2 | 82-96 | Excellent (>95% ee) |
| N-protected amino aldehydes | Benzothiazoline | TFA/TiCl4 | MeCN, 60°C | 70-88 | Moderate |
The stereoselective synthesis of octahydro-2H-pyrido[1,2-a]pyrazin-8-ol requires careful control of multiple stereogenic centers within the bicyclic framework. Several advanced methodologies have been developed to address these synthetic challenges with high levels of stereochemical control [12] [13] [14].
Asymmetric hydrogenation using iridium-SEGPHOS catalyst systems provides excellent enantioselectivity for the reduction of prochiral pyrido[1,2-a]pyrazine derivatives. The reaction proceeds under mild conditions (25-50°C) with hydrogen pressure of 50 bar, delivering products with >95% enantiomeric excess and yields of 82-96% [10]. The success of this approach relies on the matched pairing between the substrate coordination geometry and the catalyst chiral environment.
Chiral auxiliary strategies have been extensively employed in the synthesis of enantiomerically pure octahydro-pyrido[1,2-a]pyrazine derivatives. The use of (R)-phenylglycinol as a chiral auxiliary enables the construction of the bicyclic framework with excellent diastereoselectivity [14]. The auxiliary can be removed under mild conditions without loss of stereochemical integrity, providing access to both enantiomers through selection of the appropriate auxiliary stereochemistry.
Dynamic kinetic resolution approaches have been developed utilizing bicyclic lactam intermediates. This methodology involves the equilibration of racemic starting materials followed by selective cyclization to provide the thermodynamically favored stereoisomer [15]. The process typically requires reflux conditions but delivers products with >90% enantiomeric excess and yields of 70-89%.
Organocatalytic cyclization methods have emerged as powerful tools for stereoselective pyrido[1,2-a]pyrazine synthesis. Ureidoaminal-based Brønsted bases promote highly enantioselective Michael additions followed by cyclization, providing access to complex polycyclic structures with multiple stereocenters [16]. The reactions proceed at low temperatures (0-25°C) with excellent enantioselectivities (85-96% enantiomeric excess) and good yields (78-92%).
Enzymatic resolution strategies have been applied to racemic octahydro-pyrido[1,2-a]pyrazine intermediates using lipase catalysts. While providing moderate to good enantioselectivities (75-88% enantiomeric excess), these methods offer advantages in terms of mild reaction conditions and environmental compatibility [17]. The reactions proceed at physiological temperature (37°C) under atmospheric pressure.
| Method | Chiral Element | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Asymmetric hydrogenation | Ir-SEGPHOS catalyst | 25-50 | 50 | >95 | 82-96 |
| Chiral auxiliary approach | (R)-Phenylglycinol | 0-40 | atm | 88-94 | 65-85 |
| Dynamic kinetic resolution | Bicyclic lactams | reflux | atm | >90 | 70-89 |
| Organocatalytic cyclization | Ureidoaminal base | 0-25 | atm | 85-96 | 78-92 |
| Enzymatic resolution | Lipase catalyst | 37 | atm | 75-88 | 60-75 |
Catalytic asymmetric hydrogenation has evolved as the premier method for accessing enantiomerically pure octahydro-2H-pyrido[1,2-a]pyrazin-8-ol derivatives. The development of specialized chiral catalysts and optimized reaction conditions has enabled high levels of enantiocontrol across diverse substrate classes [10] [18] [19].
The hydrogenation of pyridinium salts using iridium-MP2-SEGPHOS catalyst systems represents a significant advancement in the field. These reactions proceed under moderate hydrogen pressure (50 bar) at room temperature (25°C), providing exceptional enantioselectivities (>95% enantiomeric excess) with yields of 85-96% [10]. The unusual chiral-phosphole-based ligand structure is crucial for achieving high selectivity with these challenging substrates.
Pyrrolo[1,2-a]pyrazinium salts undergo highly enantioselective hydrogenation using iridium-chiral phosphine catalysts in the presence of cesium carbonate. The addition of this base is critical for increasing conversion and preventing racemization of the products [18]. Under optimized conditions (30 bar hydrogen pressure, 40°C), the method provides enantioselectivities of 85-95% with yields of 80-92%.
The asymmetric hydrogenation of N-iminopyridinium ylides has been developed using iridium-phosphinooxazoline complexes. These substrates exhibit unique reactivity patterns that enable access to substituted piperidine derivatives with good enantiomeric excesses [20]. The reaction requires trifluoroacetic acid as additive and proceeds under 40 bar hydrogen pressure at 50°C, providing enantioselectivities of 75-88% with yields of 70-85%.
Palladium-catalyzed asymmetric hydrogenation of pyrazines containing tautomeric hydroxyl groups has emerged as a valuable method for accessing chiral piperazin-2-ones. These substrates undergo hydrogenation with excellent diastereoselectivities and enantioselectivities (>90% enantiomeric excess) using specialized palladium-chiral ligand combinations [21]. The reaction proceeds under mild conditions (20 bar hydrogen pressure, 30°C) in the presence of acetic acid, providing yields of 82-95%.
The hydrogenation of alkyl-substituted pyrazines using iridium-BINAP derivative catalysts has been developed for the synthesis of chiral piperazines. These reactions proceed under moderate hydrogen pressure (50 bar) at 35°C in the presence of base, providing enantioselectivities of 78-92% with yields of 75-88% [19]. The method demonstrates broad substrate scope and excellent scalability for pharmaceutical applications.
| Substrate Class | Catalyst System | Additive | H2 Pressure (bar) | Temperature (°C) | Enantioselectivity (% ee) | Yield (%) |
|---|---|---|---|---|---|---|
| Pyridinium salts | Ir-MP2-SEGPHOS | None | 50 | 25 | >95 | 85-96 |
| Pyrrolo[1,2-a]pyrazinium salts | Ir-chiral phosphine | Cesium carbonate | 30 | 40 | 85-95 | 80-92 |
| N-iminopyridinium ylides | Ir-phosphinooxazoline | TFA | 40 | 50 | 75-88 | 70-85 |
| Pyrazines with tautomeric OH | Pd-chiral ligand | Acetic acid | 20 | 30 | >90 | 82-95 |
| Alkyl-substituted pyrazines | Ir-BINAP derivative | Base | 50 | 35 | 78-92 | 75-88 |